molecular formula C7H11ClO4S B2915084 Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate CAS No. 2416218-89-6

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate

Cat. No.: B2915084
CAS No.: 2416218-89-6
M. Wt: 226.67
InChI Key: RPNGONYZKDZLEM-PHDIDXHHSA-N
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Description

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound characterized by a chlorosulfonylmethyl substituent at the 2-position and a methyl ester group at the 1-position. The (1R,2S) stereochemistry confers distinct reactivity and stereoelectronic properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The chlorosulfonyl group (-SO₂Cl) is a highly reactive moiety, enabling nucleophilic substitution or elimination reactions, while the ester group provides versatility for further functionalization (e.g., hydrolysis to carboxylic acids) .

Properties

IUPAC Name

methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)6-3-2-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGONYZKDZLEM-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate typically involves a multi-step process:

  • Formation of the Cyclobutane Ring: : The initial step often involves the cycloaddition reaction to form the cyclobutane ring, which is crucial for the structural integrity of the compound.

  • Introduction of the Chlorosulfonylmethyl Group: : This step generally includes the substitution reaction where a suitable precursor, such as cyclobutane, reacts with chlorosulfonyl chloride under controlled conditions to introduce the chlorosulfonylmethyl group.

  • Esterification: : The final step involves the esterification of the resulting intermediate with methanol to produce this compound.

Industrial Production Methods: Industrial production of this compound necessitates scalable and cost-effective methodologies. Key approaches include:

  • Batch Processing: : Utilized for smaller scale production, allowing precise control over reaction conditions.

  • Continuous Flow Processing: : Employed for larger scale manufacturing, improving efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions to produce sulfone derivatives, increasing its reactivity and potential application range.

  • Reduction: : Reduction reactions typically result in the conversion of the sulfonyl group to a sulfide group, altering the compound's properties significantly.

  • Substitution: : Common substitution reactions involve the replacement of the chlorine atom in the chlorosulfonyl group with various nucleophiles, leading to a diverse array of derivatives.

Common Reagents and Conditions: Reactions involving Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate often utilize reagents such as:

  • Oxidizing Agents: : e.g., Hydrogen peroxide, Potassium permanganate.

  • Reducing Agents: : e.g., Lithium aluminum hydride, Sodium borohydride.

  • Nucleophiles: : e.g., Amines, Alcohols.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate serves as a versatile building block for the synthesis of complex organic molecules, enabling the development of new materials and compounds.

Biology and Medicine: Biologically, this compound is investigated for its potential as a pharmacophore, contributing to the development of new drugs, especially those targeting specific molecular pathways involved in diseases.

Industry: Industrially, it finds application in the development of advanced materials, such as polymers and resins, due to its unique reactivity and structural properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, including enzymes and receptors, modulating their activity through covalent binding or allosteric modulation. The pathways involved often include signal transduction cascades that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutane derivatives with carboxylate esters and diverse substituents are widely explored for their stereochemical complexity and applications in drug discovery. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Reactivity Profile References
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate Chlorosulfonylmethyl at C2, methyl ester at C1 -SO₂Cl, -COOCH₃ High electrophilicity at -SO₂Cl N/A
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30) Cyclohexylmethyl at C1 -COOCH₃, alkyl chain Low reactivity; used in steroidal mimics
Methyl (1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate Phenyl at C2, p-tolyl at C3 Aromatic rings, -COOCH₃ Photoredox cycloaddition; high enantioselectivity
Methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate Benzyloxycarbonylamino at C2 -NHCOOBn, -COOCH₃ β-peptide synthesis; rigid backbone
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Methylamino at C1 -NHCH₃, -COOCH₃ Intermediate for spirocyclic pharmaceuticals

Physical and Spectroscopic Properties

Compound Name Optical Rotation ([α]D) Melting Point/State Key Spectral Data (IR, HRMS) References
This compound Not reported Likely liquid/oil (analogous to ) Expected IR: 1750 cm⁻¹ (C=O), 1170 cm⁻¹ (S=O) N/A
Methyl (1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate [α]D²⁰ = –39.6° Solid HRMS: m/z 296.1 [M+H]⁺; IR: 1735 cm⁻¹ (C=O)
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate N/A Colorless oil HRMS: m/z 335.2 [M+H]⁺; IR: 1720 cm⁻¹ (C=O)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride N/A Crystalline solid ¹H-NMR: δ 3.82 (s, 3H, COOCH₃), 2.56–2.31 (m, 7H)

Biological Activity

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate, also known by its CAS number 2416218-89-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁ClO₄S, with a molecular weight of approximately 226.68 g/mol. The compound features a cyclobutane ring substituted with a chlorosulfonyl group and a carboxylate moiety, which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₁₁ClO₄S
Molecular Weight226.68 g/mol
CAS Number2416218-89-6
Purity≥95%

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Preliminary studies suggest that the chlorosulfonyl group may facilitate nucleophilic attack by biological molecules, leading to modifications in protein function or enzyme activity. This mechanism is critical in understanding how the compound could influence cellular processes.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of sulfonamide-containing compounds. This compound may exert similar effects by inhibiting pro-inflammatory cytokines or modulating immune responses.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study investigating the antimicrobial properties of chlorosulfonyl derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL for several derivatives .
  • Inflammation Inhibition : Another research effort explored the anti-inflammatory potential of sulfonamide derivatives. Results demonstrated that these compounds could reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating a pathway through which this compound may exert anti-inflammatory effects .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been performed on various cancer cell lines using structurally related compounds. These studies revealed that certain derivatives induce apoptosis in cancer cells via caspase activation pathways .

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